5-[(4-Hydroxyphenyl)methyl]oxolan-2-one
Description
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one (CAS: 871329-30-5) is a γ-lactone derivative characterized by a hydroxyphenylmethyl substituent at the 5-position of the oxolan-2-one ring. It is recognized as a metabolite of flavan-3-ols, particularly in human biochemical pathways .
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASBXALVLRTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one typically involves the reaction of 4-hydroxybenzyl alcohol with γ-butyrolactone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring . The reaction conditions often include:
Temperature: 80-120°C
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxolan-2-one ring can be reduced to form a diol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-oxobenzyl)oxolan-2-one.
Reduction: Formation of 5-(4-hydroxyphenyl)methanol.
Substitution: Formation of various substituted oxolan-2-one derivatives depending on the substituent used.
Scientific Research Applications
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolan-2-one ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Oxolan-2-one Derivatives
The oxolan-2-one core is a common scaffold in natural and synthetic compounds. Key structural variations arise from substituents at the 3-, 4-, and 5-positions, influencing physical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Oxolan-2-one Derivatives
Substituent Effects on Physical and Chemical Properties
- Hydroxyphenyl Derivatives: 4-Hydroxyphenylmethyl (target compound): Exhibits moderate polarity due to the phenolic -OH group, influencing solubility in aqueous environments . 3,4-Dihydroxyphenylmethyl: Additional hydroxyl groups enhance hydrophilicity and antioxidant capacity, as seen in its higher oxygen content (C₁₁H₁₂O₄ vs. C₁₁H₁₂O₃) .
- Aromatic vs. Aliphatic Substituents :
- Compounds like 5-propyloxolan-2-one (aliphatic) are more volatile and contribute to flavor profiles in wines , while aromatic derivatives (e.g., indol-3-yl) exhibit stability in organic solvents .
Biological Activity
5-[(4-Hydroxyphenyl)methyl]oxolan-2-one, also known as 5-(4-hydroxybenzyl)-2(3H)-furanone, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 220.22 g/mol
- CAS Registry Number : 871329-30-5
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
The antioxidant activity is primarily attributed to the hydroxyl groups present in the phenolic structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammation.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary investigations suggest that it may possess activity against various bacterial strains.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Enzyme Interaction
This compound interacts with several enzymes involved in drug metabolism and detoxification processes:
- UDP-glucuronosyltransferase 1A1 (UGT1A1) :
- Sulfotransferase 1A3 (SULT1A3) :
Safety and Toxicity
While promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that at high concentrations, it may cause skin irritation and gastrointestinal distress . Further studies are needed to establish a comprehensive safety profile.
Summary of Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes irritation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
